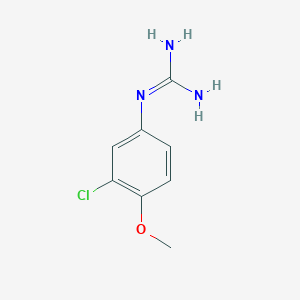

N-(3-chloro-4-methoxyphenyl)guanidine

Description

Systematic Nomenclature and Molecular Formula Analysis

This compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as 2-(3-chloro-4-methoxyphenyl)guanidine. The compound is assigned Chemical Abstracts Service registry number 1125409-86-0, providing a unique identifier for this specific molecular structure. The molecular formula C8H10ClN3O reflects the compound's composition, indicating the presence of eight carbon atoms, ten hydrogen atoms, one chlorine atom, three nitrogen atoms, and one oxygen atom.

The molecular weight of this compound is precisely calculated as 199.64 grams per mole, which places it within the range typical for small organic molecules used in pharmaceutical research. The Simplified Molecular Input Line Entry System representation is expressed as NC(NC1=CC=C(OC)C(Cl)=C1)=N, which provides a linear notation describing the connectivity of atoms within the molecule. This structural formula reveals the guanidine functional group attached to a substituted benzene ring bearing chloro and methoxy substituents in the meta and para positions relative to the guanidine attachment point.

Crystallographic Characterization and Three-Dimensional Conformation

While specific crystallographic data for this compound is not directly available in the current literature, insights can be drawn from related guanidine compounds to understand potential conformational characteristics. Crystallographic studies of similar guanidine derivatives reveal that the guanidine functional group typically exhibits characteristic bond lengths and angles that define its three-dimensional structure.

In related compounds such as the crystal structure of 1,2-bis(2,6-dimethylphenyl)-3-phenylguanidine, the guanidine unit demonstrates specific geometric parameters. The carbon-nitrogen bond in the guanidine moiety shows characteristic double bond character with typical lengths around 1.266 angstroms, while the remaining carbon-nitrogen bonds exhibit single bond character with lengths of approximately 1.365 to 1.376 angstroms. The nitrogen-carbon-nitrogen angles in guanidine derivatives typically range from 114 to 125 degrees, indicating deviation from ideal trigonal planar geometry.

The presence of the 3-chloro-4-methoxyphenyl substituent in this compound likely influences the overall molecular conformation through steric and electronic effects. The methoxy group at the para position relative to the guanidine attachment can participate in intramolecular interactions, while the chloro substituent at the meta position may influence the electron density distribution across the aromatic system.

Electronic Structure and Substituent Effects Analysis

The electronic structure of this compound is significantly influenced by the substituent effects of both the chloro and methoxy groups on the aromatic ring. According to Hammett substituent constants, the chloro group exhibits a meta sigma value of 0.37 and a para sigma value of 0.23, indicating its electron-withdrawing character through both inductive and resonance effects. In contrast, the methoxy group demonstrates electron-donating properties with a meta sigma value of 0.12 and a para sigma value of -0.27, reflecting its ability to donate electron density through resonance.

The positioning of these substituents creates a unique electronic environment within the molecule. The methoxy group at the 4-position relative to the guanidine attachment point can participate in resonance interactions that increase electron density on the aromatic ring. This electron-donating effect is partially counterbalanced by the electron-withdrawing chloro substituent at the 3-position, which removes electron density through inductive effects.

The guanidine functional group itself contributes significantly to the electronic characteristics of the molecule. Guanidines are known for their basicity, with the ability to stabilize positive charge through resonance delocalization across the three nitrogen atoms. This electronic feature enables the compound to participate in various chemical reactions and biological interactions through protonation and hydrogen bonding mechanisms.

Comparative Structural Analysis with Analogous Guanidine Derivatives

Comparative analysis with structurally related guanidine derivatives provides valuable insights into the unique characteristics of this compound. The isomeric compound 1-(5-chloro-2-methoxyphenyl)guanidine shares the same molecular formula C8H10ClN3O and molecular weight of 199.64 grams per mole but differs in the positioning of the chloro and methoxy substituents. This positional isomerism significantly affects the electronic properties and potential biological activities of the two compounds.

| Compound | Chloro Position | Methoxy Position | Electronic Character |

|---|---|---|---|

| This compound | 3-position | 4-position | Mixed electron-withdrawing/donating |

| 1-(5-chloro-2-methoxyphenyl)guanidine | 5-position | 2-position | Altered resonance patterns |

The comparison with N-(3-chlorophenyl)guanidine, which lacks the methoxy substituent and has molecular formula C7H8ClN3, demonstrates the influence of the methoxy group on molecular properties. The presence of the methoxy group in this compound increases the molecular weight from 169.61 to 199.64 grams per mole and introduces additional hydrogen bonding capabilities through the oxygen atom.

Analysis of more complex guanidine derivatives, such as those described in crystallographic studies, reveals that this compound represents a relatively simple member of this compound class. The structural simplicity of this compound, featuring only two substituents on the aromatic ring, makes it an attractive scaffold for further chemical modifications and structure-activity relationship studies in medicinal chemistry applications.

Properties

IUPAC Name |

2-(3-chloro-4-methoxyphenyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O/c1-13-7-3-2-5(4-6(7)9)12-8(10)11/h2-4H,1H3,(H4,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGOPTUOKOZUFBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N=C(N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801286829 | |

| Record name | N-(3-Chloro-4-methoxyphenyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801286829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1125409-86-0 | |

| Record name | N-(3-Chloro-4-methoxyphenyl)guanidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1125409-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Chloro-4-methoxyphenyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801286829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Catalytic Guanylation of Aromatic Amines

Method Overview:

The synthesis begins with the guanylation of aromatic amines, such as p-methoxyaniline, using cyanamide derivatives in the presence of catalysts. A notable catalyst is aluminum chloride (AlCl₃), which has demonstrated high efficiency under microwave irradiation conditions.

- Dissolve p-methoxyaniline in water or suitable solvent.

- Add cyanamide and AlCl₃ catalyst.

- Subject the mixture to microwave irradiation at elevated temperatures (~130°C).

- The reaction yields N-(4-methoxyphenyl)guanidine hydrochloride with yields reaching up to 94%.

- The catalyst screening revealed AlCl₃ as the most effective, providing high yields.

- Microwave-assisted conditions significantly reduce reaction time and improve efficiency.

| Catalyst | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| AlCl₃ | Water | 130°C | Short (microwave) | 94 |

| HCl (excess) | Water | 100°C | 24h | 48 |

| HNO₃ | 1,4-Dioxane | 100°C | 24h | 53 |

One-Pot Sequential Synthesis of Guanidines

Method Overview:

A more recent approach involves a one-pot, three-step protocol that synthesizes N,N′-disubstituted guanidines directly from aromatic amines, isocyanides, and N-chlorophthalimide. This method avoids isolating intermediates and enhances overall efficiency.

- React N-chlorophthalimide with an isocyanide and aniline in acetonitrile at 0°C, followed by stirring at room temperature.

- Add triethylamine to facilitate the formation of N-phthaloylguanidine intermediates.

- Convert intermediates to final guanidine products by treatment with methylamine and hydrochloric acid in ethanol.

- Both aliphatic and aromatic isocyanides are compatible.

- Yields vary from 28% to 68%, influenced by the electronic nature of the isocyanide.

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Formation of N-phthaloylguanidine | N-chlorophthalimide, isocyanide, aniline | 0°C, 15 min; room temp, 2h | 28–68 |

| Final guanidine | Guanidine + methylamine + HCl | 40°C, 2h | Variable |

Cyanamide-Based Synthesis from Cyanamide and Aromatic Amine

Method Overview:

This classic route involves direct reaction between cyanamide and an aromatic amine, such as p-anisidine, under specific conditions to yield N-(4-methoxyphenyl)guanidine.

- Dissolve p-methoxyaniline in water.

- Add cyanamide and a catalytic amount of scandium triflate (Sc(OTf)₃).

- Heat at 100°C for 48 hours.

- Isolate the product via filtration and purification.

- The use of scandium triflate as a catalyst enhances yield and reaction rate.

- The process yields N-(4-methoxyphenyl)guanidine with approximately 80% efficiency.

| Catalyst | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Scandium triflate | Water | 100°C | 48h | 80 |

Cyanamide and Cyanoguanidine Derivatives

Method Overview:

Patented methods describe the reaction of substituted cyanamides with ammonia or amines to synthesize various substituted guanidines, including the target compound.

- React substituted cyanamide with ammonia or amines in the presence of Lewis acids.

- Conditions vary but often involve refluxing in suitable solvents like toluene or acetonitrile.

- These methods are adaptable for synthesizing derivatives with different substituents on the phenyl ring.

- Yields depend on the substituents and reaction conditions but can reach up to 80%.

| Cyanamide Type | Amine | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|---|

| Substituted cyanamide | Amine | Lewis acid | Toluene | Reflux | Up to 80 |

Summary of Key Data

| Method | Catalyst | Solvent | Temperature | Time | Yield | Remarks |

|---|---|---|---|---|---|---|

| Microwave AlCl₃-catalyzed guanylation | AlCl₃ | Water | 130°C | Short | 94% | Efficient, rapid |

| One-pot N-chlorophthalimide protocol | Triethylamine | Acetonitrile | 0°C–RT | 2h | 28–68% | Versatile, multi-step |

| Cyanamide + Scandium triflate | Sc(OTf)₃ | Water | 100°C | 48h | 80% | High-yield, specific for phenyl derivatives |

| Cyanamide + ammonia/amine | Lewis acids | Toluene | Reflux | Variable | Up to 80% | Broad applicability |

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)guanidine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of guanidine derivatives include thioureas, carbodiimides, and various metal salts . Reaction conditions can vary widely depending on the desired product, but mild conditions are often preferred to maintain the integrity of the guanidine functional group.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides or other oxygen-containing compounds, while substitution reactions may produce a variety of substituted guanidine derivatives .

Scientific Research Applications

Pharmaceutical Applications

N-(3-chloro-4-methoxyphenyl)guanidine has been identified as a crucial intermediate in the synthesis of various pharmaceutical agents. Its neuroprotective properties make it particularly valuable in treating neurological disorders.

- Neuroprotective Effects : Research indicates that compounds like this compound can act as antagonists to excitatory amino acids, specifically targeting the NMDA receptor. This action is beneficial in conditions such as epilepsy, Alzheimer's disease, and other neurodegenerative disorders .

- Case Study : A study demonstrated that guanidine derivatives exhibit high binding affinity to the PCP receptor, which is linked to neurotoxicity prevention in animal models of neurodegenerative diseases .

Biochemical Research

In biochemical contexts, this compound is utilized for enzyme inhibition studies. This application helps researchers elucidate metabolic pathways and develop potential therapeutic agents.

- Enzyme Inhibition : The compound has been used to study its effects on various enzymes involved in metabolic processes, contributing to the understanding of disease mechanisms and therapeutic targets .

Analytical Chemistry

This compound finds its use in analytical methods aimed at detecting and quantifying specific biomolecules.

- Biochemical Assays : Its application enhances the accuracy of assays used in clinical diagnostics and research settings, allowing for more precise measurements of biomolecular interactions .

Agricultural Chemistry

This compound also plays a role in agricultural chemistry, particularly in the formulation of agrochemicals.

- Pesticide Development : this compound is involved in developing more effective pesticides and herbicides, contributing to improved agricultural productivity and pest management strategies .

Material Science

Researchers are exploring this compound for its potential applications in material science.

- Novel Materials : Studies suggest that this compound could be used to create materials with enhanced thermal stability and conductivity, which are essential for various industrial applications .

Data Table: Applications Overview

| Application Area | Description | Example Use Case |

|---|---|---|

| Pharmaceutical | Key intermediate for drugs targeting neurological disorders | Neuroprotective agents for Alzheimer’s treatment |

| Biochemical Research | Enzyme inhibition studies to understand metabolic pathways | Developing therapeutic agents |

| Analytical Chemistry | Detection and quantification of biomolecules | Enhancing accuracy of clinical assays |

| Agricultural Chemistry | Formulation of agrochemicals | Development of effective pesticides |

| Material Science | Creation of materials with unique properties | Improved thermal stability and conductivity |

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)guanidine involves its interaction with specific molecular targets and pathways. Guanidine derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

1-(3-Chloro-4-methylphenyl)guanidine (CAS 57004-56-5)

- Structure : Phenyl ring with chlorine (position 3) and methyl (position 4).

- Molecular Formula : C₈H₁₀ClN₃

- Molar Mass : 183.64 g/mol .

- Comparison :

- Methyl (CH₃) is less polar than methoxy (OCH₃), reducing solubility in polar solvents.

- Methyl’s electron-donating effect is weaker than methoxy, leading to reduced resonance stabilization of the guanidine group.

N-(4-Methoxyphenyl)-N,N,N′-trimethyl-N′-phenylguanidine

- Structure : Methoxy at position 4; additional methyl groups on the guanidine nitrogen atoms.

- Key Data: C–N bond lengths: 1.2889–1.408 Å (indicative of partial double bonds in the guanidine unit) . Non-classical C–H···O hydrogen bonds between methoxy oxygen and methyl hydrogens .

- Hydrogen bonding patterns differ due to methyl groups, affecting crystal packing .

N''-(6-{[(4-chlorophenyl)sulfanyl]methyl}-4-oxo-1,4-dihydro-2-pyrimidinyl)-N-(3-methylphenyl)guanidine

Physicochemical Properties

| Compound | Molecular Formula | Molar Mass (g/mol) | Substituents (Position) | Key Interactions |

|---|---|---|---|---|

| N-(3-chloro-4-methoxyphenyl)guanidine | C₈H₉ClN₃O | 199.63 | Cl (3), OCH₃ (4) | Hydrogen bonding (guanidine NH) |

| 1-(3-Chloro-4-methylphenyl)guanidine | C₈H₁₀ClN₃ | 183.64 | Cl (3), CH₃ (4) | Van der Waals (methyl) |

| N-(4-Methoxyphenyl)-trimethylguanidine | C₁₂H₁₉N₃O | 221.30 | OCH₃ (4), N–CH₃ | C–H···O hydrogen bonds |

| N-[4-(4-acetylpiperazinyl)phenyl]guanidine HCl | C₁₃H₂₀ClN₅O | 297.79 | Piperazinyl (4) | Ionic (HCl salt) |

Solubility Trends :

- Methoxy groups improve water solubility compared to methyl or chloro substituents.

- Chlorine’s electronegativity enhances dipole moments, increasing polarity .

Biological Activity

N-(3-chloro-4-methoxyphenyl)guanidine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound belongs to the class of guanidine derivatives, which are known for their ability to interact with various biological targets. The compound's structure can be represented as follows:

- Chemical Formula : CHClNO

- Molecular Weight : 229.68 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Guanidine derivatives are known to modulate enzyme activity, which can lead to various therapeutic effects. The compound may also influence cellular signaling pathways, contributing to its antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of this compound against several bacterial strains. The minimum inhibitory concentration (MIC) values indicate its potency against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus (S. aureus) | 2 |

| Escherichia coli (E. coli) | 8 |

| Methicillin-resistant S. aureus | 4 |

The compound exhibited significant activity against both S. aureus and E. coli, with promising results against methicillin-resistant strains, highlighting its potential as a lead compound for antibiotic development .

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines.

Table 2: Anticancer Activity of this compound

| Cell Line | IC (µg/mL) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| SKOV-3 (ovarian cancer) | 25 |

The IC values indicate that the compound has a moderate inhibitory effect on cancer cell growth, particularly in HeLa cells . Further studies are necessary to elucidate the precise mechanisms through which it exerts its anticancer effects.

Case Studies and Research Findings

- Antibacterial Studies : A series of experiments demonstrated that this compound effectively reduced bacterial growth in a dose-dependent manner. The survival index was calculated based on bacterial growth in treated versus untreated conditions, confirming the compound's antibacterial efficacy .

- Cytotoxicity Assessments : In cytotoxicity assays involving human cancer cell lines, this compound showed selective toxicity towards cancer cells while sparing normal cells at lower concentrations, suggesting a potential therapeutic window for its use in cancer treatment .

Q & A

Q. How can N-(3-chloro-4-methoxyphenyl)guanidine be synthesized and characterized experimentally?

Methodological Answer:

- Synthesis: Optimize nucleophilic substitution reactions between 3-chloro-4-methoxyaniline and cyanamide derivatives under controlled pH (8–10). Monitor reaction progress via HPLC or TLC .

- Characterization:

- X-ray Crystallography: Use single-crystal XRD (e.g., SHELX programs ) to resolve molecular geometry and confirm substituent positions. For visualization, employ ORTEP-III .

- Spectroscopy: Validate purity via / NMR (amide/aromatic proton shifts) and IR (guanidine N–H stretching at ~3400 cm) .

- Thermal Analysis: Conduct thermogravimetric analysis (TGA) to assess decomposition patterns, referencing methods for structurally similar guanidines .

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE): Use NIOSH-approved eye protection (face shield + safety goggles) and nitrile gloves inspected pre-use .

- Engineering Controls: Ensure fume hoods with ≥100 fpm face velocity and local exhaust ventilation to mitigate inhalation risks .

- Storage: Store in airtight containers under inert gas (N/Ar) at 2–8°C to prevent hydrolysis or oxidation .

- Emergency Measures: Immediate flushing with water for eye/skin contact (15+ minutes) and medical consultation for ingestion .

Q. What spectroscopic and chromatographic techniques are optimal for purity assessment?

Methodological Answer:

- High-Resolution Mass Spectrometry (HR-MS): Confirm molecular ion peaks (e.g., [M+H]) with <2 ppm mass error .

- Reverse-Phase HPLC: Use C18 columns (5 µm, 250 mm) with acetonitrile/water (70:30, 0.1% TFA) at 1 mL/min; monitor UV absorption at 254 nm .

- Elemental Analysis: Validate C, H, N content (±0.3% theoretical) via combustion analysis .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic and thermodynamic properties of this compound?

Methodological Answer:

- Functional Selection: Apply hybrid functionals (e.g., B3LYP) with exact exchange terms to improve accuracy in bond dissociation energies and ionization potentials .

- Basis Sets: Use 6-311++G(d,p) for geometry optimization and frequency calculations (vibrational IR/Raman).

- Solvent Effects: Simulate polarizable continuum models (PCM) in DMSO/water to predict solvation free energies .

- Reactivity Descriptors: Calculate Fukui indices and molecular electrostatic potential (MEP) surfaces to identify nucleophilic/electrophilic sites .

Q. What strategies resolve contradictions in reported biological activities of guanidine derivatives?

Methodological Answer:

- Targeted Assays: Screen against kinase families (e.g., EGFR, MAPK) using fluorescence polarization assays to quantify IC values. Cross-validate with SPR for binding kinetics .

- Metabolite Profiling: Use LC-MS/MS to identify phase I/II metabolites in hepatic microsomes, addressing discrepancies in cytotoxicity .

- Structural Analogues: Compare activity trends with N-(3,4,5-trimethoxyphenyl)guanidine (TMP-G), which shows anti-cancer and anti-inflammatory effects via tubulin inhibition .

Q. How can crystallographic data inform the design of stable polymorphs or co-crystals?

Methodological Answer:

- Polymorph Screening: Conduct solvent-drop grinding with 20 solvents (e.g., DMF, THF) and analyze via PXRD. Use SHELXL for refinement .

- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., Cl···H, π-π stacking) to prioritize co-formers (e.g., carboxylic acids) for co-crystallization .

- Stability Testing: Perform accelerated aging studies (40°C/75% RH for 6 months) and compare DSC profiles of polymorphs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.